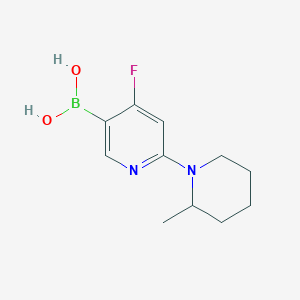
6-(Allyloxy)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of a tetrahydronaphthalene core with a propenyloxy substituent at the 6th position. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The hydrogenation process can be carried out under high pressure in the presence of metal catalysts such as platinum or palladium . The propenyloxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the propenyloxy position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), platinum (Pt) or palladium (Pd) catalysts
Substitution: Alkyl halides, nucleophiles such as sodium alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Decahydronaphthalene
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- involves its interaction with specific molecular targets and pathways. The propenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The tetrahydronaphthalene core provides structural stability and contributes to the compound’s overall properties .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the propenyloxy group.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Contains a methoxy group instead of a propenyloxy group.
1,2,3,4-Tetrahydronaphthalene-d12: A deuterated form used in isotopic labeling studies.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
41388-52-7 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
6-prop-2-enoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H16O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h2,7-8,10H,1,3-6,9H2 |
Clave InChI |
JLEWHLGIBVFUAR-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC2=C(CCCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



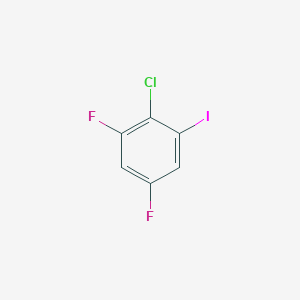
![1-(4-Butoxy-3-ethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087565.png)
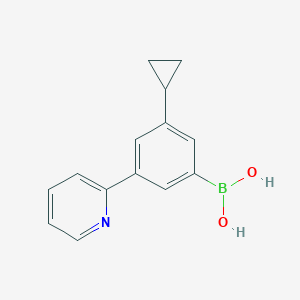
![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B14087579.png)
![3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)](/img/structure/B14087585.png)

![1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087591.png)
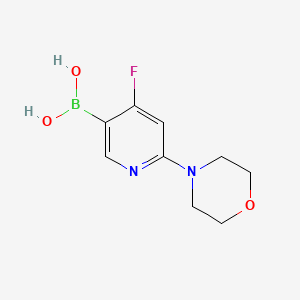
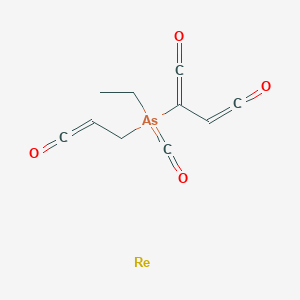
![1,3-dimethyl-8-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087600.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14087602.png)

